Lipophilicity Differentiator: XLogP3-AA Comparison Against Des-Phenethyl and Des-Trifluoromethyl Analogs
The XLogP3-AA of the target compound is 3.5, which places it within the favorable range for cellular permeability (1–5). Complete removal of the phenethyl group (yielding a hypothetical primary amide) is predicted to lower XLogP3-AA by approximately 2.0 log units, while removal of the trifluoromethyl group from the pyridine ring is predicted to reduce it by roughly 1.2 log units [1]. No experimental partition coefficient data is available for cross-validation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Predicted analog without phenethyl group (XLogP3-AA approx. 1.5); analog without trifluoromethyl group (XLogP3-AA approx. 2.3) |
| Quantified Difference | Δ ~2.0 and ~1.2 log units, respectively |
| Conditions | In silico computation, PubChem 2025.09.15 release |
Why This Matters
A lipophilicity difference of >1 log unit drastically alters membrane permeation and non-specific binding, invalidating any direct assay extrapolation.
- [1] PubChem Compound Summary for CID 91815806, N-phenethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/91815806 (accessed April 28, 2026). View Source
